5-Phenylhydantoin

Vue d'ensemble

Description

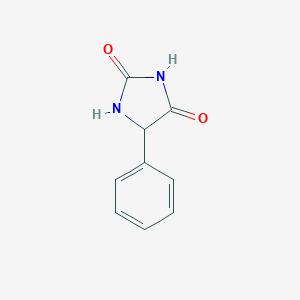

5-Phenylhydantoin is a derivative of hydantoin, a class of compounds known for their diverse biological activities. The chemical structure of this compound consists of an imidazolidine-2,4-dione core with a phenyl group attached at the 5-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Phenylhydantoin can be synthesized through various methods. One common approach involves the reaction of phenyl carbamate with L-2-phenylglycine methyl ester hydrochloride in the presence of triethylamine and acetonitrile, followed by treatment with sodium hydroxide . Another method utilizes mechanochemistry, where α-amino methyl esters react with 1,1′-carbonyldiimidazole or alkyl isocyanates .

Industrial Production Methods: Industrial production of this compound often employs eco-friendly mechanochemical approaches, which are efficient and reduce the use of hazardous solvents. These methods involve grinding the reactants in the presence of catalysts like poly(ethylene) glycol .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Phenylhydantoin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can yield hydantoin derivatives with different substituents.

Substitution: Substitution reactions at the phenyl group or the imidazolidine ring can produce a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products:

Applications De Recherche Scientifique

Anticonvulsant Properties

5-Phenylhydantoin is well-known for its efficacy in controlling seizures, particularly in patients with generalized tonic-clonic seizures and partial seizures. It functions by stabilizing neuronal membranes and inhibiting repetitive neuronal firing. The pharmacokinetics of phenytoin are critical for its therapeutic effectiveness, as highlighted in studies examining its metabolism and interaction with other medications.

Metabolite Analysis

The compound is metabolized in the liver to produce several metabolites, including 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). Research has demonstrated that p-HPPH plays a significant role in understanding phenytoin's pharmacological effects and its side effects. A gas chromatographic method was developed for the routine determination of p-HPPH in urine, providing insights into phenytoin metabolism in various patient populations .

Clinical Pharmacology

Pharmacokinetic studies have shown that genetic variations in enzymes such as CYP2C9 affect the metabolism of this compound, leading to differences in drug efficacy and safety profiles among individuals. This has implications for personalized medicine, where dosing can be tailored based on genetic testing to optimize therapeutic outcomes and minimize adverse effects .

Case Study: Side Effects Management

A study investigated the chronic side effects associated with different enantiomers of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) and their impact on patients' quality of life. Results indicated that specific enantiomers may be linked to fewer side effects, suggesting potential for developing more tolerable formulations .

Research Findings: Bioavailability

Research has also focused on the bioavailability of phenytoin when administered with folic acid supplements. A study found that folic acid could potentially alter the pharmacokinetics of phenytoin, necessitating careful monitoring of serum levels to avoid toxicity .

Analytical Techniques

Various analytical techniques have been employed to study this compound and its metabolites:

- Gas Chromatography : Used for quantifying p-HPPH in biological samples.

- Capillary Electrophoresis : Applied for enantiospecific analysis of phenytoin metabolites .

- NMR Spectroscopy : Utilized to explore the structural characteristics and interactions of phenytoin derivatives .

Comparative Applications

The table below summarizes the applications of this compound across different fields:

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Anticonvulsant Therapy | Primary use in managing epilepsy | Effective for seizure control |

| Metabolite Analysis | Study of p-HPPH as a metabolite | Important for understanding drug metabolism |

| Clinical Pharmacology | Impact of genetic variations on drug metabolism | Personalization of therapy |

| Side Effects Management | Investigation into enantiomer effects on side effects | Potential for improved patient outcomes |

| Analytical Techniques | Use of chromatography and spectroscopy for analysis | Enhanced understanding of drug properties |

Mécanisme D'action

The primary mechanism of action of 5-Phenylhydantoin involves the inhibition of neuronal voltage-sensitive sodium channels. This inhibition stabilizes hyperexcited neuronal membranes, reducing the likelihood of seizure activity . Additionally, it may interact with other molecular targets, such as calcium channels, contributing to its anticonvulsant effects .

Comparaison Avec Des Composés Similaires

Phenytoin (5,5-Diphenylhydantoin): A well-known anticonvulsant with a similar mechanism of action.

Ethotoin (3-Ethyl-5-phenylhydantoin): Another anticonvulsant with lower potency but additional hypnotic effects.

Mephenytoin (3-Methyl-5-ethyl-5-phenylhydantoin): Used in cases where patients cannot tolerate other drugs.

Uniqueness: 5-Phenylhydantoin is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to form hydrogen bonds plays a crucial role in its biological activity, making it a valuable compound for further research and development .

Activité Biologique

5-Phenylhydantoin, a derivative of hydantoin, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological profile, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of phenyl isocyanate with urea. The compound's structure includes a hydantoin ring, which is crucial for its biological activity. The stereochemistry of this compound has been studied using techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) to confirm its absolute configuration .

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µmol/L) | Activity |

|---|---|---|

| MCF7 | 4.5 | Breast adenocarcinoma |

| HepG2 | 4.5 | Liver carcinoma |

| A2780 | Moderate | Ovarian carcinoma |

| HFF1 | 2.4 | Non-tumor control |

The compound demonstrated potent antiproliferative activity, particularly against the MCF7 cell line, suggesting its potential as a chemotherapeutic agent .

Anticonvulsant Properties

This compound derivatives have also been evaluated for their anticonvulsant activity . In animal models, various derivatives exhibited significant protective effects against seizures in the maximal electroshock (MES) test. The efficacy was compared with standard anticonvulsants like phenytoin:

| Compound | Dose (mg/kg) | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|---|

| Phenytoin | 2.5 | 1.98 | 2.08 | 1 |

| SB1-Ph | 10 | 2.07 | 3.67 | 1.77 |

These findings indicate that certain derivatives may offer enhanced efficacy with reduced neurotoxicity compared to traditional treatments .

Metabolic Pathways and Pharmacokinetics

This compound is metabolized primarily in the liver, producing several metabolites including 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) , which is significant for understanding its pharmacokinetics and therapeutic effects. Studies have shown that p-HPPH can be detected in urine and plasma, providing insights into the drug's metabolic profile and potential side effects .

Clinical Observations

In clinical settings, patients on phenytoin therapy have exhibited varying levels of p-HPPH in urine, indicating differences in metabolism among individuals. For instance, one study noted that patients with elevated p-HPPH levels experienced increased side effects related to gingival hyperplasia, suggesting a correlation between metabolite levels and adverse reactions .

Propriétés

IUPAC Name |

5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQJDVBMMRCKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883267 | |

| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-24-7, 27534-86-7 | |

| Record name | Phenylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC51847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQL8E3X7HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Studies indicate that a free imide NH group in the hydantoin structure may enhance binding to the neuronal voltage-dependent sodium channel. [] This observation suggests that this structural feature is important for the interaction with the target and potentially for the anticonvulsant activity.

A: Evidence suggests that increased lipophilicity (log P) may enhance the binding of hydantoins, including 5-Phenylhydantoin, to the sodium channel. [] This observation highlights the importance of physicochemical properties in determining the compound's interaction with its target.

ANone: The molecular formula of this compound is C9H8N2O2, and its molecular weight is 176.17 g/mol.

A: Yes, in silico studies have been conducted on 3-(4-substituted benzyl)-5-phenylhydantoins to estimate their lipophilicity parameters and predict their pharmacokinetic properties. [] These studies also involved molecular docking simulations to assess the binding affinity of these compounds to the tyrosine kinase receptor IGF-1R. []

A: Studies have shown that the presence of basic substituents at the 5-position of 5-phenylhydantoins can influence their anti-arrhythmic activity. For example, (+)-3-methyl-5-morpholinomethyl-5-phenylhydantoin exhibits a dose-dependent reduction in spontaneous frequency in the right atrium of rat hearts. [] Interestingly, in the left atrium, the (+)-enantiomer of this compound demonstrates a more potent negative inotropic effect than its corresponding (-)-enantiomer. []

A: In canines, this compound, also known as Nirvanol, is primarily metabolized to its N-glucuronide conjugate, which is the major metabolite found in urine. [] This conjugation reaction is a common metabolic pathway for many drugs, leading to increased water solubility and facilitating their excretion.

A: Yes, studies using the (R)-, (S)-, and (RS)-enantiomers of this compound in dogs showed that the N-glucuronide conjugate was the major metabolite regardless of the administered isomer. [] This suggests that the metabolic pathway responsible for N-glucuronidation in dogs is not stereoselective for this compound.

A: In mice, this compound, formed as a metabolite of mephenytoin, contributes significantly to the overall anticonvulsant effect. [] The parent drug, mephenytoin, is rapidly metabolized to this compound, and both compounds exhibit anticonvulsant activity in the maximal electroshock seizure test. [] This metabolic conversion highlights the importance of considering metabolite activity when evaluating the pharmacological profile of a drug.

A: Yes, studies using rat models have demonstrated sex-related differences in the metabolism of phenytoin, which shares structural similarities with this compound. Specifically, male rats exhibit a higher capacity to form the catechol metabolite, 5-(3,4-dihydroxyphenyl)-5-phenylhydantoin, from phenytoin compared to female rats. [] This difference is attributed to variations in the activity of specific cytochrome P450 isozymes involved in the hydroxylation of phenytoin and its metabolites. []

A: Research on the metabolism of the deuterated analog, 5-(4-deuteriophenyl)-5-phenylhydantoin, revealed that it undergoes hydroxylation to 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) through an arene oxide-NIH shift pathway in both rats and humans. [] This conclusion is based on the observation of 68-72% deuterium retention in the isolated p-HPPH metabolite. []

A: Several analytical methods, including high-performance liquid chromatography (HPLC), [, , , , , , , , , , , ] gas chromatography (GC), [, , , , , , , , ] gas chromatography-mass spectrometry (GC/MS), [, , , , , ] and thin-layer chromatography (TLC), [] have been used to separate, identify, and quantify this compound, its analogs, and their metabolites in various biological matrices.

A: Mass fragmentography provides a highly precise, sensitive, and specific approach for analyzing phenytoin and its metabolites in biological samples. [] This technique allows for the simultaneous measurement of multiple compounds, even at low concentrations, making it valuable for detailed pharmacokinetic studies. []

A: Preliminary research indicates that folic acid supplementation in folate-deficient epileptic patients taking phenytoin can lead to a decrease in plasma phenytoin concentrations. [] This decrease is potentially due to folic acid's influence on phenytoin oxidative metabolism. []

A: Dihydropyrimidinase plays a crucial role in the stereospecific metabolism of this compound. This enzyme catalyzes the ring-opening reaction of the (R)-enantiomer of this compound, converting it to (R)-(-)-2-phenylhydantoic acid. []

A: Studies show that the interconversion (racemization) of this compound enantiomers can be catalyzed by buffering components of the mammalian physiological system. [] This buffer-catalyzed racemization is particularly evident with phosphate buffers in the physiological pH range (6.0-7.5), suggesting a role for divalent phosphate in the in vivo racemization process. []

A: Research indicates that multiple UGT enzymes, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9, contribute to the glucuronidation of 4'-HPPH, a major metabolite of phenytoin. [] While the specific contribution of each UGT isoform remains unclear, this finding suggests a complex interplay of enzymes in 4'-HPPH metabolism. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.